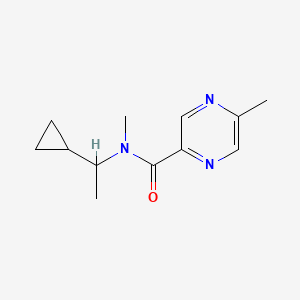![molecular formula C16H23N3O2 B7493709 1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7493709.png)
1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide is a chemical compound that belongs to the class of synthetic opioids. It is commonly known as U-47700 and is a potent analgesic drug that was first synthesized in the 1970s. The compound has been the subject of numerous scientific studies due to its potential use as a painkiller, but it has also been associated with a number of adverse effects.
Mechanism of Action
U-47700 acts as a selective agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. The compound binds to the receptor and activates it, leading to the release of endogenous opioids such as endorphins and enkephalins. This results in the inhibition of pain signals in the central nervous system, leading to pain relief.
Biochemical and Physiological Effects:
U-47700 has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to feelings of euphoria and pleasure. It has also been found to cause respiratory depression, which can be life-threatening in high doses. Other effects of the compound include sedation, dizziness, and nausea.
Advantages and Limitations for Lab Experiments
U-47700 has a number of advantages for use in lab experiments. It is a potent analgesic drug that can be used to study the mechanisms of pain relief in the central nervous system. It also has potential use in the study of opioid addiction and withdrawal. However, the compound has a number of limitations, including its potential for abuse and its adverse effects on respiratory function.
Future Directions
There are a number of future directions for research on U-47700. One area of interest is the development of safer and more effective painkillers that do not have the adverse effects of opioids. Another area of research is the development of drugs that can be used to treat opioid addiction and withdrawal. Finally, there is a need for further research on the biochemical and physiological effects of U-47700, particularly with regard to its potential for abuse and addiction.
Conclusion:
In conclusion, U-47700 is a potent analgesic drug that has been the subject of numerous scientific studies. The compound has potential use in the treatment of pain and opioid addiction, but it also has a number of adverse effects. Further research is needed to fully understand the biochemical and physiological effects of U-47700 and to develop safer and more effective painkillers and addiction treatments.
Synthesis Methods
The synthesis of U-47700 involves the reaction of 2,6-dimethylphenol with N,N-dimethylformamide dimethyl acetal to form 2,6-dimethyl-N,N-dimethylaminoethylphenol. This intermediate is then reacted with 1-(3-chlorophenyl)pyrrolidine-2-carboxylic acid to form the final product, 1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide.
Scientific Research Applications
U-47700 has been the subject of numerous scientific studies due to its potential use as a painkiller. The compound has been found to be a potent analgesic drug that is effective in treating both acute and chronic pain. It has also been found to have potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms and cravings.
properties
IUPAC Name |
1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-17(2)13-8-5-7-12(11-13)15(20)19-10-6-9-14(19)16(21)18(3)4/h5,7-8,11,14H,6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXBRXHRQITKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCC2C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

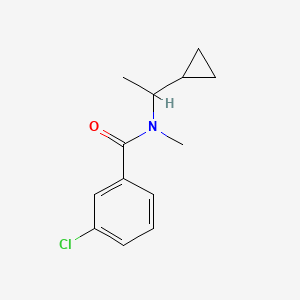
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]-1-(3-hydroxypiperidin-1-yl)propan-1-one](/img/structure/B7493647.png)

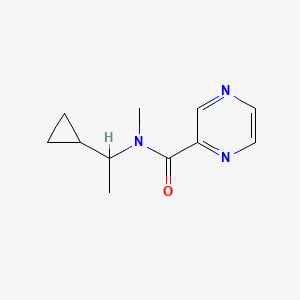
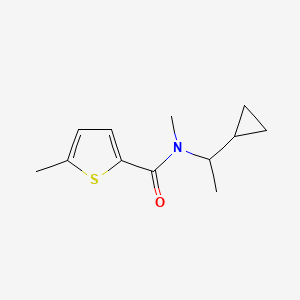
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(2-methylfuran-3-yl)methanone](/img/structure/B7493682.png)
![2-cyclopent-2-en-1-yl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7493683.png)
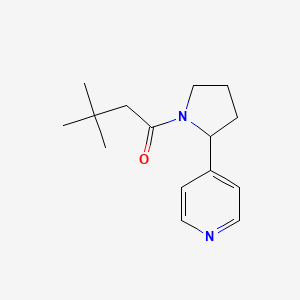
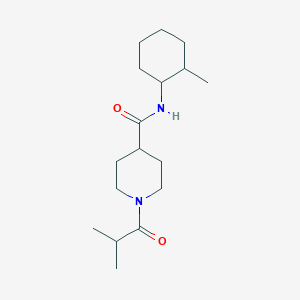
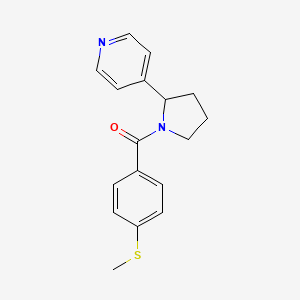
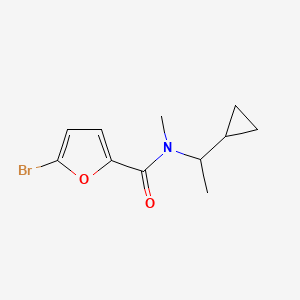
![1H-indazol-3-yl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493715.png)
